Dipsacoside B

Übersicht

Beschreibung

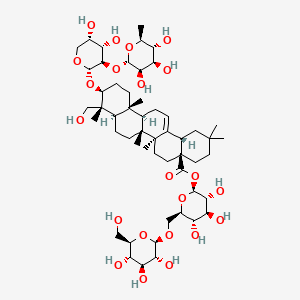

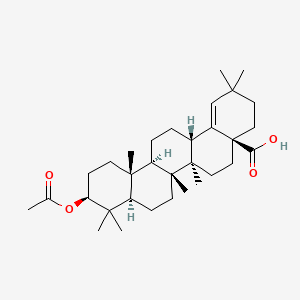

Dipsacoside B is a triterpene glycoside primarily isolated from the plant Dipsacus azureus Schrenk . It is a major bioactive saponin known for its diverse biological activities. The compound consists of a heteragenin tetraoside structure, with the O-glycosidic moiety comprising O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose and the O-acyl moiety consisting of gentiobiose .

Wissenschaftliche Forschungsanwendungen

Dipsacoside B hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:

Hemmung von Neu1: this compound lindert die durch Acetaminophen verursachte Hepatotoxizität durch Hemmung von Neu1 und Einbeziehung des Akt/mTOR-Signalwegs.

Upregulation von PTEN: Die Verbindung hemmt die Migration und Proliferation von glatten Gefäßmuskelzellen durch Upregulation der PTEN-Expression.

Mitochondriale Funktion: Schützt vor Hirnschäden bei ischämischem Schlaganfall durch Hemmung der mitochondrialen E3-Ubiquitin-Ligase 1, wodurch die mitochondriale Funktion verbessert wird.

Wirkmechanismus

Target of Action

Dipsacoside B, a major bioactive saponin , primarily targets the mitochondrial E3 ubiquitin ligase 1 (Mul1) . Mul1 plays a crucial role in brain injury in ischemic stroke due to disturbance of mitochondrial dynamics .

Mode of Action

This compound interacts with its target, Mul1, by inhibiting its upregulation . This interaction results in the improvement of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial dynamics pathway . The compound’s action results in decreases in Mul1 and Dynamin-related protein 1 (Drp1) levels along with increases in mitofusin 2 (Mfn2) level and ATP production .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been observed to protect the rat brain against ischemic injury . This protective effect is achieved through the inhibition of Mul1, leading to the improvement of mitochondrial function . In addition, this compound has been found to suppress the proliferation and migration of vascular smooth muscle cells .

Biochemische Analyse

Biochemical Properties

Dipsacoside B plays a crucial role in biochemical reactions, particularly in hepatoprotection and neuroprotection. It interacts with several enzymes and proteins, including mitochondrial E3 ubiquitin ligase 1 (Mul1), dynamin-related protein 1 (Drp1), and mitofusin 2 (Mfn2). These interactions help modulate mitochondrial dynamics, reduce oxidative stress, and enhance cellular survival . Additionally, this compound has been shown to inhibit acetaminophen-induced apoptosis in HepG2 cells by promoting autophagy and reducing reactive oxygen species production .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances autophagy and inhibits apoptosis, thereby protecting against acetaminophen-induced liver injury . In neuronal cells, this compound improves mitochondrial function and reduces cell death in ischemic stroke models . It also influences cell signaling pathways, such as the Akt/mTOR pathway, which plays a role in autophagy and apoptosis regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits mitochondrial E3 ubiquitin ligase 1 (Mul1), leading to improved mitochondrial function and reduced oxidative stress . This compound also upregulates the expression of phosphatase and tension homolog (PTEN), which inhibits the migration and proliferation of vascular smooth muscle cells . Furthermore, it promotes autophagy by activating the Akt/mTOR pathway and inhibiting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to be stable and effective in promoting autophagy and inhibiting apoptosis in both in vitro and in vivo models . Long-term studies have demonstrated its ability to maintain mitochondrial function and reduce oxidative stress, contributing to its protective effects against cellular injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of acetaminophen-induced liver injury, a dosage of 50 mg/kg was found to be effective in reducing liver damage and promoting autophagy . Higher doses may lead to adverse effects, such as increased oxidative stress and cellular toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to autophagy and mitochondrial function. It interacts with enzymes such as mitochondrial E3 ubiquitin ligase 1 (Mul1) and proteins like dynamin-related protein 1 (Drp1) and mitofusin 2 (Mfn2), which play crucial roles in maintaining mitochondrial dynamics and reducing oxidative stress . These interactions help regulate metabolic flux and maintain cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its therapeutic effects, as it ensures that this compound reaches the sites where it can exert its protective actions.

Subcellular Localization

This compound is localized in several subcellular compartments, including mitochondria and lysosomes. Its activity and function are influenced by its localization, as it interacts with mitochondrial proteins to enhance mitochondrial function and reduce oxidative stress . Additionally, this compound promotes autophagy by targeting lysosomes and facilitating the removal of damaged cellular components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dipsacoside B involves the extraction from natural sources such as the flower buds of Lonicera confusa DC . The process typically includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dipsacoside B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere, oft mit nukleophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile Reagenzien wie Natriummethoxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

Dipsacoside B wird mit anderen Triterpenglykosiden wie diesen verglichen:

- Macranthoidin B

- Macranthoidin A

- Macranthoside B

Einzigartigkeit: this compound ist aufgrund seiner spezifischen glykosidischen und Acyl-Teile einzigartig, die zu seinen besonderen biologischen Aktivitäten beitragen. Während andere ähnliche Verbindungen wie Macranthoidin B und Macranthoidin A ebenfalls bioaktiv sind, ermöglicht die spezifische Struktur von this compound einzigartige Interaktionen mit molekularen Zielstrukturen .

Ähnliche Verbindungen:

- Macranthoidin B

- Macranthoidin A

- Macranthoside B

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen glykosidischen Verknüpfungen und biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)